5,5-Difluoro-1,4,6,7-tetrahydroindole-2-carboxylic acid
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Description
5,5-Difluoro-1,4,6,7-tetrahydroindole-2-carboxylic acid is a chemical compound with the CAS Number: 2580207-75-4 . It has a molecular weight of 201.17 .
Physical and Chemical Properties Analysis
This compound is a solid compound . Other specific physical and chemical properties are not available in the retrieved data.Mechanism of Action
Target of Action
Indole derivatives, such as 5,5-Difluoro-1,4,6,7-tetrahydroindole-2-carboxylic acid, are known to interact with multiple receptors in the body . They play a significant role in cell biology and are used in the treatment of various disorders .
Mode of Action
The compound binds with high affinity to its targets, leading to a variety of local and heterotopic biological effects. The specific interactions and resulting changes depend on the particular receptors involved .
Biochemical Pathways
Indole derivatives are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms. They can affect various biochemical pathways, depending on the specific targets they interact with .
Pharmacokinetics
These properties significantly impact the bioavailability of the compound .
Result of Action
The molecular and cellular effects of the compound’s action depend on the specific targets it interacts with and the biochemical pathways it affects . Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Properties
IUPAC Name |
5,5-difluoro-1,4,6,7-tetrahydroindole-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2NO2/c10-9(11)2-1-6-5(4-9)3-7(12-6)8(13)14/h3,12H,1-2,4H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVQXIOHVOCTSAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC2=C1NC(=C2)C(=O)O)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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